1,5-Dibromo-2-iodo-4-methoxybenzene physical and chemical properties
1,5-Dibromo-2-iodo-4-methoxybenzene physical and chemical properties
An In-Depth Technical Guide to 1,5-Dibromo-2-iodo-4-methoxybenzene: A Versatile Tri-halogenated Synthetic Building Block
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromo-2-iodo-4-methoxybenzene, a highly functionalized aromatic compound with significant potential as a building block in advanced organic synthesis. While specific experimental data for this particular isomer is limited in public literature, this document synthesizes available information on closely related polyhalogenated anisoles and fundamental principles of organic chemistry to present its anticipated properties, reactivity, and applications. The core focus is on the compound's capacity for selective, sequential functionalization, a critical attribute for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic advantages of polyfunctionalized intermediates.
Introduction and Strategic Context
Polyhalogenated aromatic compounds are foundational pillars in modern synthetic chemistry, serving as versatile precursors for a vast array of complex organic molecules. Their utility stems from the presence of multiple reactive handles—the halogen atoms—which can be selectively addressed through various cross-coupling methodologies. 1,5-Dibromo-2-iodo-4-methoxybenzene (Figure 1) epitomizes this class of reagents. Possessing three distinct halogen atoms (one iodine, two bromines) on an electron-rich methoxy-substituted benzene ring, it offers a predictable hierarchy of reactivity. This differential reactivity is paramount in drug discovery, where the ability to build molecular complexity in a controlled, stepwise manner can significantly shorten synthetic routes and enable access to novel chemical space[1][2]. This guide elucidates the anticipated characteristics of this compound and provides a strategic framework for its application in research and development.
Molecular Structure and Identification
The unique arrangement of substituents on the benzene ring dictates the chemical behavior of 1,5-Dibromo-2-iodo-4-methoxybenzene.
Figure 2: Logical workflow for the sequential functionalization of 1,5-Dibromo-2-iodo-4-methoxybenzene.
Representative Protocol: Selective Sonogashira Coupling
This protocol describes a typical procedure for the selective coupling at the C-I position. It is a generalized method adapted from procedures for similar substrates and must be optimized for this specific compound. [3] Objective: To selectively couple a terminal alkyne to the C2 position of 1,5-Dibromo-2-iodo-4-methoxybenzene.
Materials:
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1,5-Dibromo-2-iodo-4-methoxybenzene (1.0 equiv)
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Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) Iodide (CuI, 4-10 mol%)
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Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2-3 equiv)
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Anhydrous, degassed solvent (e.g., THF or Toluene)
Step-by-Step Procedure:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 1,5-Dibromo-2-iodo-4-methoxybenzene, the palladium catalyst, and copper(I) iodide.
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Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.
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Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The optimal temperature must be determined empirically.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
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Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Rinse the pad with the reaction solvent or ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-1,5-dibromo-4-methoxybenzene product.
Trustworthiness and Self-Validation: The success of this selective protocol is validated by characterization of the product. NMR spectroscopy should confirm the disappearance of the C-I bond's influence and the appearance of new signals for the coupled alkyne group, while the signals corresponding to the C-Br positions remain unchanged. Mass spectrometry will confirm the expected mass of the mono-coupled product.
Applications in Drug Discovery and Development
The true potential of 1,5-Dibromo-2-iodo-4-methoxybenzene is realized in its role as a scaffold for building libraries of complex molecules for biological screening. The ability to introduce three different points of diversity in a controlled sequence is a powerful tool for medicinal chemists.
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Kinase Inhibitors: Many targeted cancer therapies are kinase inhibitors, which often feature complex, substituted heterocyclic or aromatic cores. This precursor allows for the systematic variation of substituents to optimize binding affinity and selectivity. [1]* Antiviral and Anti-HIV Agents: The synthesis of complex molecules like the anti-HIV drug Elvitegravir relies on intermediates derived from polyhalogenated aromatic compounds. [4][5]* Fragment-Based Drug Discovery (FBDD): The core dibromo-methoxy-phenyl structure can be elaborated with a fragment at the iodo-position. This initial hit can then be optimized by exploring chemical space at the two bromine positions to improve potency and pharmacokinetic properties.
The use of computational (in silico) methods can further accelerate the drug discovery process by predicting the biological activity of virtual libraries of compounds that could be synthesized from this versatile starting material. [6]
Safety and Handling
While a specific safety data sheet (SDS) for 1,5-Dibromo-2-iodo-4-methoxybenzene is not widely available, GHS classifications for structurally similar compounds provide a strong basis for safe handling procedures.
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Hazards: Assumed to be a skin, eye, and respiratory tract irritant based on data for analogous compounds like 2-Bromo-4-iodo-1-methoxybenzene and 1,5-dibromo-2,4-dimethoxybenzene. [7][8][9] * H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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P261: Avoid breathing dust/fumes.
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P280: Wear protective gloves, eye protection, and face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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All manipulations should be performed in a well-ventilated chemical fume hood.
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Conclusion
1,5-Dibromo-2-iodo-4-methoxybenzene represents a strategically designed tool for the modern synthetic chemist. Its key attribute—a predictable hierarchy of halogen reactivity—empowers researchers to construct complex, multi-substituted aromatic systems with a high degree of control and efficiency. While detailed characterization data remains sparse, the principles outlined in this guide provide a robust framework for its successful application in the synthesis of novel compounds for drug discovery, materials science, and beyond. The insights into its anticipated reactivity and the provided representative protocols are intended to serve as a valuable resource for scientists aiming to exploit the full synthetic potential of this versatile building block.
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